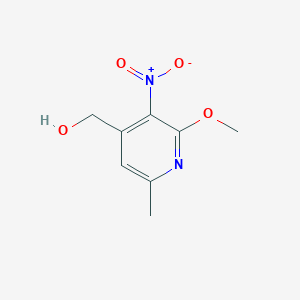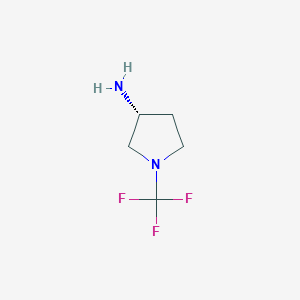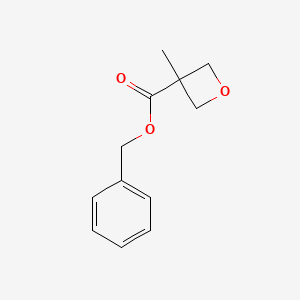
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that features a cyclopropyl group, an indazole core, and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, starting from readily available precursors
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of Boronate Ester: The boronate ester can be introduced through a coupling reaction using a boronic acid derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the boronate ester site, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indazole core.
Reduction: Formation of reduced derivatives, potentially altering the cyclopropyl group or the boronate ester.
Substitution: Formation of substituted derivatives, particularly at the boronate ester site.
科学研究应用
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The boronate ester moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The indazole core may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Uniqueness
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of a cyclopropyl group, an indazole core, and a boronate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H21BN2O2 |
|---|---|
分子量 |
284.2 g/mol |
IUPAC 名称 |
5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-11(10-5-6-10)7-8-13-12(14)9-18-19-13/h7-10H,5-6H2,1-4H3,(H,18,19) |
InChI 键 |
MFTJSRKFQNDUBL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
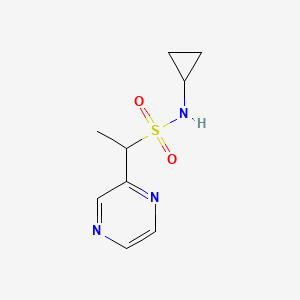
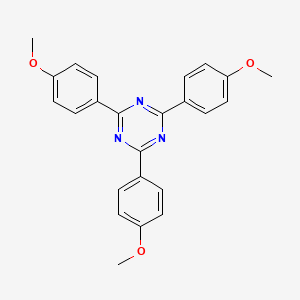
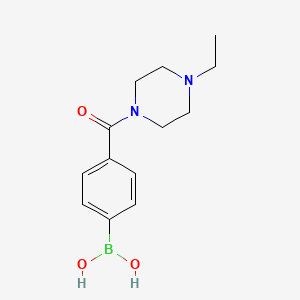
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
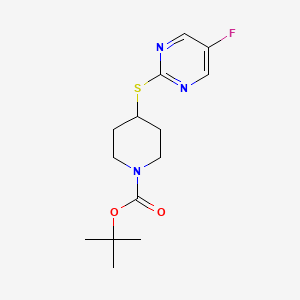
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
